(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16677907
Molecular Formula: C31H25F4N5O3
Molecular Weight: 591.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H25F4N5O3 |
|---|---|
| Molecular Weight | 591.6 g/mol |
| IUPAC Name | (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C31H25F4N5O3/c32-20-12-21(33)14-23(13-20)40(28(42)25-5-6-27(41)39(25)26-11-18(17-36)8-10-37-26)31(9-7-19-3-1-2-4-24(19)31)29(43)38-22-15-30(34,35)16-22/h1-4,8,10-14,22,25H,5-7,9,15-16H2,(H,38,43)/t25-,31+/m1/s1 |
| Standard InChI Key | ZHLSGVQIUSXPCO-NJHZRGNWSA-N |
| Isomeric SMILES | C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CC(=C2)F)F)[C@]3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N |
| Canonical SMILES | C1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N |
Introduction
The compound (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic molecule featuring multiple functional groups and stereocenters. Its molecular formula is C₁₈H₁₈F₂N₄O₂, with a molecular weight of approximately 348.36 g/mol. This compound includes a pyridine ring, a pyrrolidine moiety, and difluorinated cyclobutyl and phenyl groups, suggesting potential for diverse interactions with biological systems.
Structural Features
-
Pyridine Ring: The presence of a pyridine ring indicates potential for aromatic interactions and stability.
-
Pyrrolidine Moiety: This part of the molecule contributes to its flexibility and ability to interact with various biological targets.
-
Difluorinated Cyclobutyl Group: This group adds to the compound's lipophilicity and may enhance its ability to penetrate biological membranes.
-
Difluorinated Phenyl Group: This feature can influence the compound's solubility and interaction with specific biological targets.
Synthesis and Potential Applications
The synthesis of this compound may involve several steps, including the formation of amide bonds and the incorporation of the difluorinated cyclobutyl and phenyl groups. Given its complex structure, it is likely designed for specific biological applications, such as targeting enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains a pyridine ring and difluorinated substituents | Lacks a cyclobutyl group |
| Compound B | Similar pyrrolidine structure with different substituents | Exhibits higher solubility |
| Compound C | Features a similar amide bond but different aromatic systems | Shows distinct biological activity |
These comparisons highlight the uniqueness of the target compound in terms of its complex structure and potential biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume